REACTION_SMILES
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[Br:10][CH2:11][C:12]#[N:13].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:1][CH:2]([C:3](=[O:4])[O:5][CH3:6])[CH:7]([CH3:8])[CH3:9].[CH:14]([N-:15][CH:16]([CH3:17])[CH3:18])([CH3:19])[CH3:20].[Li+:21]>>[CH3:1][C:2]([C:3](=[O:4])[O:5][CH3:6])([CH:7]([CH3:8])[CH3:9])[CH2:11][C:12]#[N:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)C(C)C
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(CC#N)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |